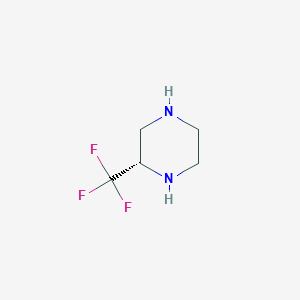

(S)-2-Trifluoromethyl-piperazine

Description

BenchChem offers high-quality (S)-2-Trifluoromethyl-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Trifluoromethyl-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(trifluoromethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)4-3-9-1-2-10-4/h4,9-10H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEJOOCZWXGXDU-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297844 | |

| Record name | (2S)-2-(Trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-35-6 | |

| Record name | (2S)-2-(Trifluoromethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-Trifluoromethyl-piperazine CAS number 1187931-35-6

An In-depth Technical Guide to (S)-2-Trifluoromethyl-piperazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

(S)-2-Trifluoromethyl-piperazine (CAS Number: 1187931-35-6) is a chiral heterocyclic building block of significant interest in modern medicinal chemistry. This guide provides an in-depth technical analysis of its properties, synthesis, and applications, designed to empower researchers in leveraging this scaffold for novel drug discovery programs. The molecule uniquely combines two privileged structural motifs: the piperazine ring, a cornerstone of numerous CNS-active drugs, and the trifluoromethyl (CF3) group, a bioisostere widely used to enhance metabolic stability, lipophilicity, and binding affinity.

The critical feature of this compound is its defined (S)-stereochemistry. In drug development, isolating a single enantiomer is paramount for achieving target selectivity, improving the therapeutic index, and reducing the potential for off-target effects or toxicity associated with an undesired enantiomer. While the broader class of achiral trifluoromethylphenylpiperazines (TFMPPs) is known for its activity as serotonergic agents and has been explored in the context of recreational drugs, (S)-2-trifluoromethyl-piperazine represents a distinct, stereochemically pure starting material for the rational design of new chemical entities. This guide will delineate its synthesis, potential therapeutic applications, analytical characterization, and safe handling protocols.

Physicochemical & Structural Properties

A precise understanding of the molecule's fundamental properties is the foundation for its effective use in synthesis and screening.

| Property | Value | Source |

| Compound Name | (S)-2-Trifluoromethyl-piperazine | - |

| CAS Number | 1187931-35-6 (Free Base) | Internal |

| CAS Number | 1427203-58-4 (Dihydrochloride Salt) | [1] |

| Molecular Formula | C₅H₉F₃N₂ | |

| Molecular Weight | 154.13 g/mol (Free Base) | |

| Appearance | Powder | |

| Melting Point | 90-95 °C | |

| Chirality | (S)-enantiomer | - |

| SMILES | FC(F)(F)[C@H]1CNCCN1 | - |

| InChI Key | YNEJOOCZWXGXDU-UHFFFAOYSA-N |

Note: The dihydrochloride salt (CAS 1427203-58-4) has a molecular weight of 227.06 g/mol .[1]

Synthesis & Stereochemical Control

The synthesis of enantiomerically pure 2-substituted piperazines is a non-trivial task that requires careful strategic planning to establish and maintain the desired stereocenter.

Rationale for Asymmetric Synthesis

The biological activity of chiral molecules is dictated by their three-dimensional structure, which governs their interaction with chiral biological targets like receptors and enzymes. Synthesizing a single enantiomer such as (S)-2-Trifluoromethyl-piperazine is essential because the opposite (R)-enantiomer could be inactive, possess a different pharmacological profile, or be metabolized differently, potentially leading to undesirable side effects. Asymmetric synthesis ensures that the final product is stereochemically pure, a critical requirement for clinical development.[2]

General Synthetic Strategy: The Chiral Pool Approach

A robust and scalable method for synthesizing chiral 2-substituted piperazines involves starting from readily available, enantiopure α-amino acids.[3] This "chiral pool" approach embeds the desired stereochemistry at the outset. The key transformation involves forming the piperazine ring from a chiral diamine intermediate.

Caption: General synthetic workflow for chiral 2-substituted piperazines.

Illustrative Synthetic Protocol

The following protocol is a representative, multi-step synthesis adapted from established methodologies for chiral piperazines.[3][4]

Step 1: Reduction of N-protected (S)-Alanine Methyl Ester

-

Rationale: The commercially available amino acid ester is reduced to the corresponding chiral amino alcohol. The N-protecting group (e.g., Boc) prevents side reactions.

-

Dissolve N-Boc-(S)-alanine methyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and more water.

-

Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to yield N-Boc-(S)-alaninol.

Step 2: Conversion to a Chiral Aziridine

-

Rationale: The amino alcohol is converted to a chiral aziridine, a versatile intermediate for introducing the second nitrogen atom.

-

Activate the hydroxyl group of N-Boc-(S)-alaninol, for example, by converting it to a mesylate using methanesulfonyl chloride and a base like triethylamine.

-

Treat the resulting mesylate with a strong base (e.g., sodium hydride) to induce intramolecular cyclization to the corresponding N-Boc-2-methylaziridine.

Step 3: Ring-Opening and Introduction of the Trifluoromethyl Group

-

Rationale: This is a key step where the trifluoromethyl moiety is introduced. This can be challenging and often involves specialized reagents.

-

React the chiral aziridine with a nucleophile such as trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) in the presence of a fluoride source (e.g., TBAF) to open the ring and form a protected diamine with a trifluoromethyl group.

Step 4: Cyclization and Deprotection

-

Rationale: The final steps involve forming the six-membered piperazine ring and removing the protecting groups.

-

Selectively deprotect one of the amino groups of the intermediate from Step 3.

-

Induce intramolecular cyclization to form the protected piperazine ring.

-

Remove the remaining protecting group (e.g., using strong acid for a Boc group) to yield the final product, (S)-2-Trifluoromethyl-piperazine.

-

The product can be isolated as the free base or converted to a salt (e.g., dihydrochloride) for improved stability and handling.

Applications in Medicinal Chemistry

The (S)-2-Trifluoromethyl-piperazine scaffold is a high-value starting point for constructing libraries of compounds aimed at various biological targets, particularly within the central nervous system.

The Privileged Piperazine Scaffold

The piperazine ring is a common feature in many CNS-active drugs.[5] Its two nitrogen atoms provide versatile handles for chemical modification, allowing chemists to tune properties like solubility, basicity, and receptor binding. Many derivatives exhibit central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic effects.[5]

Role of the Trifluoromethyl Group

The CF₃ group is a powerful tool in drug design. Its introduction can:

-

Increase Metabolic Stability: The carbon-fluorine bond is very strong, blocking metabolic oxidation at that position.

-

Enhance Lipophilicity: This can improve a molecule's ability to cross the blood-brain barrier.

-

Modulate pKa: The electron-withdrawing nature of the CF₃ group can alter the basicity of the nearby piperazine nitrogens, affecting ionization state and receptor interactions.

-

Improve Binding Affinity: The CF₃ group can participate in favorable interactions with protein targets.

Potential Pharmacological Targets

Given the known pharmacology of related trifluoromethylphenylpiperazines (TFMPPs), which are potent serotonin (5-HT) receptor agonists, it is logical to hypothesize that derivatives of (S)-2-Trifluoromethyl-piperazine could also modulate serotonergic pathways.[6] These pathways are implicated in mood, anxiety, and cognition, making them attractive targets for treating psychiatric disorders.

Caption: A potential drug discovery workflow using the scaffold.

Analytical Methodologies

Accurate and robust analytical methods are crucial for confirming the identity, purity, and concentration of the target compound during synthesis and in biological matrices.

Qualitative & Quantitative Analysis

A combination of techniques is typically employed:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Provides accurate mass and fragmentation data for identity confirmation.

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric purity (e.g., enantiomeric excess, ee%).

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for analyzing piperazine derivatives.[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying low concentrations of small molecules in complex biological samples due to its high sensitivity and selectivity.[8]

Protocol: LC-MS/MS Quantification in a Research Matrix

This protocol outlines a general method for detecting and quantifying a derivative of (S)-2-Trifluoromethyl-piperazine in a research setting.

1. Sample Preparation (Protein Precipitation)

-

Rationale: To remove proteins from a biological matrix (e.g., rat plasma) that would interfere with the analysis.

-

To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >12,000 g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean vial for injection.

2. LC Conditions

-

Rationale: To chromatographically separate the analyte from other matrix components before it enters the mass spectrometer.

-

Column: C18 reverse-phase column (e.g., Phenomenex Synergi Hydro-RP, 150 x 2.0 mm, 4 µm).[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.[8]

-

Mobile Phase B: 0.1% Formic Acid in Methanol.[8]

-

Flow Rate: 0.5 mL/min.[8]

-

Gradient: Start at 10% B, ramp to 100% B over 8 minutes, hold for 1 minute, then re-equilibrate at 10% B.[8]

-

Column Temperature: 30 °C.[8]

3. MS/MS Conditions

-

Rationale: To specifically detect and quantify the analyte using its unique mass-to-charge ratio and fragmentation pattern.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Parent Ion (Q1): The protonated molecular weight [M+H]⁺ of the specific derivative being analyzed.

-

Product Ion (Q3): A stable, high-intensity fragment ion generated by collision-induced dissociation of the parent ion. The specific fragment will depend on the derivative's structure.

-

-

Optimization: Ion source parameters (e.g., gas flows, temperature) and collision energy must be optimized for the specific analyte to maximize sensitivity.

Safety, Handling, and Storage

Proper handling of (S)-2-Trifluoromethyl-piperazine is essential to ensure laboratory safety. The following information is based on data for structurally related piperazine compounds.

Hazard Identification

| Hazard Class | Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Danger |

| Aquatic Hazard | May be harmful to aquatic life. | Warning |

This information is aggregated from safety data for related compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[9]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Some suppliers recommend refrigerated storage (2-8 °C) for long-term stability.[1]

Conclusion and Future Perspectives

(S)-2-Trifluoromethyl-piperazine is a valuable and versatile chiral building block with considerable potential for the development of new therapeutics, particularly for CNS disorders. Its unique combination of a stereochemically defined piperazine core and a trifluoromethyl group provides a strong foundation for creating drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing more efficient and scalable synthetic routes and exploring the incorporation of this scaffold into a wider range of molecular architectures to probe novel biological targets. As our understanding of the structure-activity relationships of chiral piperazines grows, the strategic application of this compound will undoubtedly contribute to the next generation of innovative medicines.

References

-

Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017). ResearchGate. [Link]

-

Trifluoromethylphenylpiperazine - Wikipedia. Wikipedia. [Link]

-

1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP. Drug Enforcement Administration. [Link]

-

Synthetic route for the synthesis of trifluoromethyl containing piperidines. (2025). ResearchGate. [Link]

-

Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. (2008). Journal of Analytical Toxicology. [Link]

-

s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). MDPI. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). National Institutes of Health. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. [Link]

-

New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). (2003). Journal of Mass Spectrometry. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. [Link]

-

1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem. [Link]

-

1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005). SWGDrug. [Link]

-

Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). National Institutes of Health. [Link]

- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

-

Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". (2016). Organic Letters. [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2015). Organic & Biomolecular Chemistry. [Link]

-

CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025). Ukrainian Chemistry Journal. [Link]

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2018). MDPI. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. ucj.org.ua [ucj.org.ua]

- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Safe Handling and Management of (S)-2-Trifluoromethyl-piperazine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (S)-2-Trifluoromethyl-piperazine, a chiral building block increasingly utilized in modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The following sections detail the inherent hazards of this compound, outline robust handling and emergency procedures, and provide the scientific rationale behind these recommendations.

Understanding the Compound: Physicochemical Properties and Significance

(S)-2-Trifluoromethyl-piperazine is a valued synthon in medicinal chemistry, primarily due to the unique properties conferred by its constituent moieties. The piperazine ring is a common scaffold in numerous approved drugs, offering desirable pharmacokinetic properties, while the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1][2] The chirality at the second position of the piperazine ring allows for stereospecific interactions with biological targets, a critical aspect in the design of selective therapeutics.[3]

Table 1: Physicochemical Properties of (S)-2-Trifluoromethyl-piperazine and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₅H₉F₃N₂ | N/A |

| Molecular Weight | 154.13 g/mol | N/A |

| Appearance | Off-white to yellow solid or liquid | [4] |

| Boiling Point | Not well-documented; predicted to be similar to related piperazines | N/A |

| Solubility | Soluble in water and common organic solvents | [5] |

| pKa | Not explicitly documented; expected to be basic due to the piperazine moiety | N/A |

Hazard Identification and Risk Assessment: A Mechanistic Perspective

The primary hazard associated with (S)-2-Trifluoromethyl-piperazine is its corrosivity . Safety data for the racemic mixture, (+/-)-2-(Trifluoromethyl)piperazine, classifies it as causing severe skin burns and eye damage.[6] This corrosive nature is inherent to its chemical structure as a piperazine derivative.

The Chemical Basis of Corrosivity

As a secondary amine, the piperazine moiety is basic. Upon contact with skin or mucous membranes, it acts as a proton acceptor, leading to a localized increase in pH.[7] This alkaline environment saponifies fats and denatures proteins in the tissue through a process called liquefaction necrosis .[1][8] Unlike the coagulative necrosis caused by many acids, which can form a protective eschar, liquefaction necrosis results in a soupy, melting appearance of the tissue, allowing for deeper and more extensive damage.[8]

Potential Systemic Toxicity and Metabolic Considerations

While specific toxicological data for (S)-2-Trifluoromethyl-piperazine is limited, it is prudent to consider the potential for systemic effects based on its structural components.[6]

-

Sympathomimetic Effects: Some trifluoromethylphenylpiperazine (TFMPP) derivatives have been shown to exhibit sympathomimetic and dissociative effects, indicating potential interactions with the central nervous system.

-

Metabolism of the Trifluoromethyl Group: The metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or the formation of toxic metabolites like fluoroacetic acid.[5][9][10] While the C-F bond is generally strong, metabolic pathways, such as CYP-mediated hydroxylation, can lead to defluorination.[11] Ingestion or significant systemic absorption could, therefore, pose a risk of fluoride toxicity, which can manifest as gastrointestinal distress and, in severe cases, skeletal fluorosis.[5][9]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the corrosive nature and potential for systemic toxicity, a stringent, multi-layered approach to exposure control is mandatory.

Primary Engineering Controls

All work with (S)-2-Trifluoromethyl-piperazine, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood . This is the primary barrier to prevent inhalation of any vapors or aerosols.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. Given the severe corrosivity, a face shield worn over safety goggles is strongly recommended to protect the entire face from splashes.[6]

-

Gloves: The choice of glove material is paramount. Due to the amine nature of the compound, gloves with high resistance to bases are required.

-

Recommended: Butyl rubber or nitrile gloves. Butyl gloves generally offer excellent resistance to a wide range of corrosive chemicals, including strong bases.[4][12] Nitrile gloves can also be suitable, but it is crucial to consult the manufacturer's chemical resistance data for specific breakthrough times.[13][14]

-

Not Recommended: Natural rubber (latex) gloves may offer poor resistance to this class of chemicals.

-

Best Practice: Double-gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before and during use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don new gloves.

-

-

Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned. For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is advised.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with a cartridge appropriate for organic vapors and amines should be used by trained emergency response personnel.

Caption: A standard workflow for the safe handling of (S)-2-Trifluoromethyl-piperazine.

Emergency Procedures: Rapid and Informed Response

A clear and well-rehearsed emergency plan is essential when working with corrosive materials.

First Aid Measures

Immediate and thorough action is critical to mitigate injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation of the eye and eyelid surfaces. An eyewash station should be readily accessible. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the affected area with a large amount of water for at least 15-20 minutes. A safety shower is the most effective means for this. Seek immediate medical attention.[6]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion of a corrosive substance can cause severe damage to the gastrointestinal tract, and inducing vomiting can cause re-exposure and further damage.[6]

Accidental Release and Spill Cleanup Protocol

For small spills within a chemical fume hood, trained laboratory personnel may proceed with cleanup. For large spills or any spill outside of a fume hood, evacuate the area, alert others, and contact the institution's emergency response team.

Step-by-Step Spill Cleanup Procedure (Small, Contained Spill):

-

Ensure Personal Safety: If not already wearing it, don the appropriate PPE, including a face shield and butyl or double-nitrile gloves.

-

Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

-

Neutralize the Spill:

-

For liquid spills, slowly and carefully add a weak acid, such as a 5% solution of citric acid or acetic acid, to the absorbent material. The basic nature of the piperazine will be neutralized in an acid-base reaction. Avoid using strong acids, as the reaction may be highly exothermic and cause splashing.

-

Test the pH of the mixture with pH paper to ensure it is within a neutral range (pH 6-8).

-

-

Collect the Residue: Once neutralized, carefully scoop the absorbent material into a designated, labeled hazardous waste container.

-

Decontaminate the Area: Wipe the spill area with a cloth or sponge soaked in a mild detergent solution, followed by a water rinse. All cleaning materials should be placed in the hazardous waste container.

-

Dispose of Waste: Seal the hazardous waste container and arrange for its disposal according to institutional and local regulations.

Caption: A decision-making and workflow diagram for responding to a spill.

Handling, Storage, and Disposal: Ensuring Long-Term Safety

Proper long-term management of (S)-2-Trifluoromethyl-piperazine is crucial to prevent accidents and degradation of the material.

Handling

-

Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Use non-sparking tools and avoid sources of ignition if the compound is dissolved in a flammable solvent.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area designated for corrosive materials.

-

Store away from incompatible substances such as strong oxidizing agents and strong acids.[15] Reaction with strong oxidizing agents can be violent and lead to fire or explosion.

-

Protect from light and moisture.

Disposal

-

All waste containing (S)-2-Trifluoromethyl-piperazine, including empty containers and contaminated materials from spill cleanups, must be treated as hazardous waste.

-

Do not dispose of this chemical down the drain.

-

Waste should be collected in appropriately labeled, sealed containers for disposal by a licensed hazardous waste management company.

-

Neutralization of bulk waste should only be performed by trained personnel with appropriate safety measures in place.[15]

Conclusion: A Commitment to a Culture of Safety

(S)-2-Trifluoromethyl-piperazine is a valuable tool in the arsenal of the medicinal chemist. However, its utility is matched by its potential hazards. A thorough understanding of its chemical properties, a multi-layered approach to safety incorporating engineering controls and appropriate PPE, and a well-practiced emergency response plan are not merely procedural formalities but are the cornerstones of responsible scientific practice. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely harness the potential of this important chiral building block in the pursuit of new therapeutic discoveries.

References

-

Hu, J., & Shang, M. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

Kyzer, J. L., Catto, K. E., & Shanafelt, C. M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

Szpera, R., et al. (2019). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. [Link]

-

Johnson, B. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

Tenner, A. G. (2023). Chemical Burns. StatPearls. [Link]

-

Arias, H. R., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. International Journal of Molecular Sciences. [Link]

-

Wood, D. M., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology. [Link]

-

TBA. (2017). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Unavailable. [Link]

-

Rioton, S. (2017). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

-

Kaur, H., et al. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. [Link]

-

TBA. (2021). Chemical Burns: Background, Pathophysiology, Etiology. Medscape. [Link]

-

Singh, B., & Kumar, A. (2012). Decontamination of Chemical Warfare Agents. Defence Science Journal. [Link]

-

TBA. (n.d.). Gloves Chemical Resistance Chart. Global Industrial. [Link]

-

Palao, R., et al. (2009). Chemical burns: Pathophysiology and treatment. Burns. [Link]

-

TBA. (2021). Metabolism and Toxicity of Fluorine Compounds. ResearchGate. [Link]

-

de Souza, M. V. N., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

TBA. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Pharmaceutical Sciences and Research. [Link]

-

TOLKİM. (n.d.). CHEMICAL BURN AND ITS MECHANISM. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. [Link]

-

Das, D., et al. (2020). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

-

Kliegman, R. M., et al. (n.d.). Chemical Burns. Tintinalli's Emergency Medicine: A Comprehensive Study Guide, 8e. [Link]

-

University of South Florida. (n.d.). OSHA Glove Selection Chart. [Link]

-

Queen Mary University of London. (n.d.). Decontamination. [Link]

-

Mykin Inc. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. [Link]

-

Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Austin. [Link]

-

The Rubber Group. (n.d.). Chemical-Compatibility.pdf. [Link]

Sources

- 1. Chemical Burns - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. prevor.com [prevor.com]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. safety.fsu.edu [safety.fsu.edu]

- 13. glovesbyweb.com [glovesbyweb.com]

- 14. calpaclab.com [calpaclab.com]

- 15. chemicalbook.com [chemicalbook.com]

Technical Monograph: Spectroscopic Characterization of (S)-2-Trifluoromethyl-piperazine

Executive Summary & Compound Identity

(S)-2-Trifluoromethyl-piperazine is a high-value pharmacophore used in drug discovery to modulate lipophilicity (

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and validation protocols for the (S)-enantiomer.

Chemical Identifiers[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | (2S)-2-(Trifluoromethyl)piperazine |

| CAS (Free Base) | 1156499-78-3 |

| CAS (2HCl Salt) | 1427203-58-4 |

| Formula | |

| Molecular Weight | 154.13 g/mol (Free Base) |

| Chirality | (S)-Enantiomer (C2 position) |

| Appearance | Hygroscopic off-white solid (HCl salt) or oil (Free Base) |

Analytical Workflow & Logic

The characterization of this molecule requires a multi-modal approach to confirm both chemical structure and enantiomeric purity. The trifluoromethyl group introduces specific splitting patterns in NMR that serve as the primary validation fingerprint.

Figure 1: Analytical triage workflow ensuring structural integrity before chiral validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][8][9]

Solvent Selection:

F NMR (Fluorine)

The

-

Chemical Shift:

to -

Multiplicity: Doublet (d) or Multiplet.

-

Coupling: Couples with the proton at C2 (

Hz). -

Interpretation: A single signal confirms chemical purity. The presence of a second minor peak (often ~0.05 ppm difference) in a chiral environment (e.g., Mosher's acid derivative) would indicate racemization.

H NMR (Proton)

The electron-withdrawing nature of the

| Position | Type | Approx. Shift ( | Multiplicity | Assignment Logic |

| NH | Amine | 2.0 - 9.0 | Broad s | Highly dependent on salt form/solvent. |

| C2-H | Methine | 3.3 - 3.8 | Multiplet | Deshielded by |

| C3-H | Methylene | 2.8 - 3.2 | Multiplet | Diastereotopic protons due to C2 chirality. |

| C5/C6-H | Methylene | 2.6 - 2.9 | Multiplet | Ring protons distal to |

*Note: Shifts are referenced to TMS (0.00 ppm) in

C NMR (Carbon)

Carbon NMR provides definitive proof of the

-

Carbon: Quartet (

-

C2 Carbon: Quartet (

) at -

C3 Carbon: Quartet (

) or broad singlet due to proximity ( -

C5/C6 Carbons: Singlets at

ppm.

Mass Spectrometry (MS)[1][10][11]

Method: Electrospray Ionization (ESI) in Positive Mode is the standard for this basic amine.

Primary Ionization

-

Molecular Ion

: -

Isotopic Pattern: Typical carbon isotope distribution; no chlorine/bromine signature (unless analyzing the HCl salt, where

is invisible in positive mode).

Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), the molecule exhibits characteristic losses:

-

Loss of

: A neutral loss of 69 Da may occur, though the ring often fragments first. -

Ring Opening: Retro-Diels-Alder type fragmentation is common in piperazines.

-

Diagnostic Fragment: Peaks at

~108 (Loss of

Infrared Spectroscopy (FT-IR)[12]

Sampling: ATR (Attenuated Total Reflectance) on solid HCl salt or thin film for free base.

| Wavenumber ( | Vibration Mode | Intensity | Notes |

| 3300 - 3450 | N-H Stretch | Medium/Broad | Characteristic secondary amine. |

| 2800 - 2950 | C-H Stretch | Medium | Alkyl C-H bonds of the ring. |

| 1100 - 1350 | C-F Stretch | Very Strong | The dominant feature. Broad band due to multiple C-F bonds. |

| 1580 - 1650 | N-H Bend | Medium | Scissoring vibration. |

Synthesis & Enantiomeric Purity Protocol

To ensure the "S" configuration is maintained, synthesis typically proceeds via the reduction of (S)-2-(trifluoromethyl)pyrazine derivatives or cyclization of chiral trifluoro-alanine derivatives.

Enantiomeric Excess (ee) Determination

Standard NMR cannot distinguish enantiomers. Chiral HPLC is mandatory for validation.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol (with 0.1% Diethylamine to suppress tailing).

-

Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).

-

Target: ee > 98% for pharmaceutical applications.

Synthesis Logic Diagram

Figure 2: General synthetic pathways emphasizing the preservation of the chiral center.

References

-

Preparation of 2-(trifluoromethyl)piperazine: Source: US Patent 4940710 (1990). Describes the reduction of 2-(trifluoromethyl)dibenzylpiperazine. Link:

-

General Spectroscopic Data for Trifluoromethyl-piperazines: Source: PubChem Compound Summary for 2-(Trifluoromethyl)piperazine. Link:

-

Fluorine NMR Chemical Shift Standards: Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] Context: Establishes -70 to -80 ppm range for aliphatic

. - Chiral Separation Methodologies: Source: Scriban, C. et al. (2008). Chromatographic separation of piperazine derivatives. Context: Protocol for amine mobile phase modifiers.

Sources

(S)-2-Trifluoromethyl-piperazine: A Technical Guide to the Determination of Key Physical Properties for Drug Development

Introduction: The Strategic Importance of (S)-2-Trifluoromethyl-piperazine in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs across a wide range of therapeutic areas, including anticancer, antiviral, and antidepressant agents.[1][2] Its prevalence stems from the two nitrogen atoms within the six-membered ring, which can act as hydrogen bond acceptors or donors, enhancing interactions with biological targets and improving the pharmacokinetic profile of drug candidates.[1] Specifically, the 1,4-dinitrogen arrangement allows for fine-tuning of a molecule's three-dimensional structure, a feature not as readily available with analogs like morpholine or piperidine.[1] The piperazine core often improves water solubility and bioavailability due to the pKa of its nitrogen atoms.[3]

The incorporation of a trifluoromethyl (CF3) group into a drug candidate is a widely employed strategy to enhance its metabolic stability, modulate lipophilicity and pKa, and improve binding affinity.[4][5][6] The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can lead to a longer in vivo half-life.[5] This "super-methyl" group can significantly alter the electronic properties of a molecule and is often used as a bioisostere for a methyl or chloro group to optimize a compound's steric and electronic characteristics.[7]

Physicochemical Properties of (S)-2-Trifluoromethyl-piperazine: An Overview

As of the latest literature review, specific, experimentally determined values for the boiling point and density of (S)-2-Trifluoromethyl-piperazine have not been published. However, by examining related structures, we can infer expected trends. The presence of the trifluoromethyl group, with its high molecular weight and strong intermolecular dipole-dipole interactions, is expected to significantly increase the boiling point compared to unsubstituted piperazine. Similarly, the dense fluorine atoms will likely result in a density greater than that of water.

For context, a selection of physical properties for related piperazine derivatives is presented below. It is crucial to note that these values are for structurally distinct molecules and should be used as a general guide only.

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |

| Piperazine | 110-85-0 | C₄H₁₀N₂ | 145-146 | ~1.1 |

| 1-[2-(Trifluoromethyl)benzyl]piperazine | 94022-97-6 | C₁₂H₁₅F₃N₂ | 274.1 at 760 mmHg | 1.189 |

| 1-(3-Trifluoromethylphenyl)piperazine | 15532-75-9 | C₁₁H₁₃F₃N₂ | Not available | Not available |

Table 1: Physical properties of selected piperazine derivatives. This data is for informational purposes and does not represent the physical properties of (S)-2-Trifluoromethyl-piperazine.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For novel compounds like (S)-2-Trifluoromethyl-piperazine, a precise determination of the boiling point is essential for purification by distillation and for understanding its volatility. The Thiele tube method is a reliable and microscale-compatible technique for this purpose.[9]

Protocol: Boiling Point Determination via the Thiele Tube Method

Causality Behind Experimental Choices: The Thiele tube is designed for uniform heating of the heat-transfer fluid (mineral oil or silicone oil), ensuring a gradual and consistent temperature increase for the sample.[9] The inverted capillary tube traps a small amount of the compound's vapor, allowing for the direct observation of the equilibrium between the liquid and gaseous phases, which is the definition of the boiling point.[9]

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of (S)-2-Trifluoromethyl-piperazine into a small test tube (fusion tube).

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open-end down, into the fusion tube containing the sample.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and fusion tube assembly into a Thiele tube containing a suitable heat-transfer oil, ensuring the fusion tube is immersed in the oil.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The shape of the tube will allow for the circulation of the oil, providing even heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Record and Repeat: Record the temperature. It is advisable to repeat the measurement to ensure accuracy and precision.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Experimental Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit of volume (ρ = m/V).[10] For liquid compounds, density is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³). Accurate density data is critical for various aspects of drug development, including formulation, quality control, and process scale-up. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or a graduated cylinder and a precision balance.[11]

Protocol: Density Determination via Gravimetric Method

Causality Behind Experimental Choices: This method directly applies the definition of density by measuring the two fundamental quantities: mass and volume. A precision balance ensures an accurate mass measurement, while a graduated cylinder provides a direct reading of the volume.[10] For higher accuracy, a pycnometer, which is a flask with a specific, calibrated volume, can be used.[11]

Step-by-Step Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on a precision analytical balance. Record this mass.

-

Volume of Sample: Carefully add a known volume of (S)-2-Trifluoromethyl-piperazine to the graduated cylinder (e.g., 5.00 mL). If using a pycnometer, fill it to its calibrated mark.

-

Mass of Container with Sample: Reweigh the graduated cylinder or pycnometer containing the sample. Record this new mass.

-

Calculation of Sample Mass: Subtract the mass of the empty container from the mass of the container with the sample to determine the mass of the (S)-2-Trifluoromethyl-piperazine.

-

Density Calculation: Divide the mass of the sample by the volume of the sample to calculate the density.

-

Temperature Control and Repetition: Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent. Repeat the measurement at least twice to ensure the reproducibility of the results.

Caption: Workflow for Density Determination using the Gravimetric Method.

Conclusion: Empowering Research through Foundational Data

While the precise boiling point and density of (S)-2-Trifluoromethyl-piperazine remain to be definitively established in the scientific literature, the methodologies outlined in this technical guide provide a clear and reliable path for their determination. The strategic combination of the piperazine scaffold and the trifluoromethyl group marks this compound as a valuable asset in the pursuit of novel therapeutics. By empowering researchers with the protocols to ascertain these fundamental physical properties, this guide aims to facilitate the seamless integration of (S)-2-Trifluoromethyl-piperazine into drug discovery and development pipelines, ultimately accelerating the journey from the laboratory to the clinic.

References

-

BenchChem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.

-

Zahra, J. A., & Petrusev, B. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 353-374.

-

Shaikh, M. H., Subhedar, D. D., Khan, F. A. K., & Sangshetti, J. N. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Current Organic Synthesis, 20(1), 2-25.

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

-

Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

-

Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Qawasmeh, R. A. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC advances, 12(12), 7306-7326.

-

Wikipedia. Trifluoromethyl group.

-

de la Torre, B. G., & Albericio, F. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6147.

-

Inam, M., & Kumar, R. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202503939.

-

Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Fluid Phase Equilibria, 302(1-2), 218-224.

-

ResearchGate. Assembly of 2-substituted piperazines 1 (a) and fused piperazine...

-

Gabriel, E. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination.

-

EAG Laboratories. Density Determination of Solids and Liquids.

-

Hirotaki, K., Irie, A., Nakamura, Y., & Hanamoto, T. (2017). Three-Component One-Pot Reactions of 2-Trifluoromethyl-N-nosylaziridine, Primary Amines, and Vinylsulfonium Salts for Convenient Access to CF3-Containing Piperazines. Synthesis, 49(03), 577-584.

-

Kos, J., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 503.

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds.

-

Rioton, S. (2017). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen.

-

Ashenhurst, J. (2010). 3 Trends That Affect Boiling Points. Master Organic Chemistry.

-

Mueller, D. R. (2013). How to Explain the Best Method to Calculate Density for Chemistry Lab. YouTube.

-

Reagecon. Density Measurement and Density Standards.

-

Katritzky, A. R., et al. (1998). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. Journal of Chemical Information and Computer Sciences, 38(6), 1171-1178.

-

CHEM 1411: Determining the density of various liquids and solids. (2020). YouTube.

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

-

Calnesis Laboratory. Density measurement of liquids.

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound.

-

TrueDyne Sensors AG. Density measurement basics – part 1.

-

ResearchGate. Density of Liquid-Organic Compounds.

-

Chemistry For Everyone. (2025). Predicting Boiling Point?. YouTube.

-

van der Heijden, L. A., et al. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 14(38), 9015-9019.

-

Maccarinelli, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7800.

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide.

-

American Chemical Society. Lesson 3.3: Density of Water.

-

Chemistry LibreTexts. 2.1.1: Intermolecular Forces and Relative Boiling Points (bp).

-

MEASUREMENT OF DENSITY Introduction.

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Lesson 3.3: Density of Water - American Chemical Society [acs.org]

- 11. calnesis.com [calnesis.com]

(S)-2-Trifluoromethyl-piperazine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Fluorine and Piperazine

In the landscape of modern medicinal chemistry, the design of novel therapeutic agents is an exercise in molecular precision. The strategic incorporation of specific functional groups can profoundly alter a compound's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its pharmacodynamic effect. The (S)-2-Trifluoromethyl-piperazine moiety represents a powerful convergence of two such high-impact structural features: the trifluoromethyl (CF3) group and the piperazine heterocycle.

The piperazine ring is widely regarded as a "privileged scaffold" in drug discovery.[1][2] Its unique combination of structural rigidity, basicity, and synthetic tractability allows it to serve as a versatile anchor for pharmacophoric elements, optimizing their spatial orientation for target engagement.[3][4] Furthermore, the nitrogen atoms of the piperazine ring provide crucial handles for modulating aqueous solubility and pharmacokinetic behavior, making it a frequent component in drugs targeting the central nervous system (CNS).[5][6]

When combined with a trifluoromethyl group, particularly in a stereochemically defined manner as in the (S)-enantiomer, the scaffold's utility is significantly enhanced. The CF3 group is a cornerstone of contemporary drug design for several reasons.[7][8] Its high electronegativity and electron-withdrawing nature can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[9][10] It also modulates lipophilicity and the pKa of nearby functional groups, which can improve membrane permeability and binding affinity.[7][9] This guide provides a comprehensive analysis of the (S)-2-Trifluoromethyl-piperazine core, detailing its synthesis, established biological activities, and immense potential in the development of next-generation therapeutics.

Physicochemical and Pharmacokinetic Rationale

The synergy between the trifluoromethyl group and the piperazine ring creates a building block with highly desirable drug-like properties. Understanding the causality behind these properties is key to leveraging this scaffold effectively.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic cleavage. When positioned at the 2-position of the piperazine ring, it sterically shields the adjacent C-H bonds and the ring itself from enzymatic degradation by cytochrome P450 enzymes, a common metabolic pathway for piperazine-containing drugs.[11] This often translates to a longer plasma half-life and improved bioavailability.

-

Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity of a molecule.[9] This enhancement is critical for compounds designed to cross biological membranes, most notably the blood-brain barrier (BBB). For CNS drug candidates, achieving an optimal lipophilicity window is paramount, and the CF3 group provides a reliable method for fine-tuning this parameter.

-

pKa Modulation: As a potent electron-withdrawing group, the CF3 moiety lowers the pKa of the nearby piperazine nitrogens. This modulation is crucial. A lower pKa reduces the proportion of the compound that is protonated at physiological pH (7.4), leading to a higher concentration of the neutral, more membrane-permeable species, which can facilitate CNS penetration.[1]

-

Binding Interactions: The CF3 group can participate in unique, non-covalent interactions with biological targets, including dipole-dipole, ion-dipole, and orthogonal multipolar interactions, which can contribute significantly to binding affinity and selectivity.[7]

Synthetic Strategies for Derivatization

The synthesis of derivatives based on the (S)-2-Trifluoromethyl-piperazine core typically involves a multi-step approach that begins with the chiral building block. A common strategy is the N-functionalization of the piperazine nitrogens, which allows for the introduction of diverse pharmacophoric groups.

A key synthetic precursor is 2-trifluoromethyl-N-nosylaziridine, which can react with various primary amines to form an intermediate diamine.[12] Subsequent cyclization with a suitable two-carbon bridging unit, such as a vinylsulfonium salt, yields the desired trifluoromethylated piperazine ring.[12] Once the core is formed, standard organic chemistry transformations such as nucleophilic aromatic substitution, Buchwald-Hartwig amination, or reductive amination can be employed to install substituents at the N1 and N4 positions.[4][13]

Potential Biological Activities & Therapeutic Applications

Derivatives of the trifluoromethyl-piperazine scaffold have demonstrated significant biological activity across several therapeutic areas, with the most profound impact observed in neuroscience and, more recently, in agrochemical applications.

1. Central Nervous System (CNS) Activity

The combination of BBB permeability and the ability to interact with monoamine systems makes this scaffold particularly suited for CNS drug development.[5] The most studied analogues are the trifluoromethylphenyl-piperazines (TFMPPs), which are potent modulators of the serotonin (5-HT) system.[11][14]

Mechanism of Action: TFMPP derivatives act as serotonin releasing agents and exhibit direct agonist activity at multiple 5-HT receptor subtypes.[14] They typically display high affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, while acting as weak partial agonists or antagonists at 5-HT2A receptors.[15] This complex pharmacological profile leads to a range of effects, including stimulant, anxiolytic, and hallucinogenic properties.[14][16]

This modulation of the serotonin system has been explored for therapeutic benefit. For instance, the derivative ORG-12962 was developed for major depressive disorder, acting primarily as a 5-HT2C partial agonist. However, its development was halted due to side effects like dizziness, which were attributed to insufficient selectivity over the 5-HT2A receptor. This highlights a critical challenge and opportunity in the field: fine-tuning receptor subtype selectivity to maximize therapeutic efficacy while minimizing off-target effects.

Table 1: Serotonin Receptor Binding Affinities of Representative Trifluoromethyl-Piperazine Derivatives

| Compound | Receptor Subtype | Binding Affinity (KD or Ki, nM) | Reference |

|---|---|---|---|

| BrAcTFMPP | 5-HT1A | 145 | [15] |

| BrAcTFMPP | 5-HT2 | 41 | [15] |

| ORG-12962 | 5-HT2C | 12 (Ki) | [15] |

| ORG-12962 | 5-HT2A | 65 (Ki) | [15] |

| ORG-12962 | 5-HT1B | 100 (Ki) |[15] |

2. Antiviral Activity (Agrochemical)

A novel and promising application for this scaffold has emerged in the field of plant protection. Researchers have synthesized a series of trifluoromethyl pyridine piperazine derivatives that exhibit potent antiviral activity against significant plant pathogens like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[17]

Mechanism of Action: These compounds do not act directly on the virus but function as "plant activators." They induce a state of heightened defense in the plant known as Systemic Acquired Resistance (SAR).[17] This is achieved by triggering the phenylpropanoid biosynthesis pathway, which leads to the production of defense-related compounds.[17] Furthermore, these derivatives enhance the activity of key defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which help the plant combat viral infections.[17]

Table 2: In Vivo Antiviral Activity of a Lead Trifluoromethyl Pyridine Piperazine Derivative (A16)

| Virus | Protective Activity (EC50, µg/mL) | Ningnanmycin (Control) (EC50, µg/mL) | Reference |

|---|---|---|---|

| Tobacco Mosaic Virus (TMV) | 18.4 | 50.2 | [17] |

| Cucumber Mosaic Virus (CMV) | 347.8 | 359.6 |[17] |

This application demonstrates the versatility of the scaffold, extending its potential beyond human medicine into the critical area of agricultural science.

Experimental Protocols

To facilitate further research, this section provides validated, step-by-step methodologies for key workflows associated with the evaluation of (S)-2-Trifluoromethyl-piperazine derivatives.

Protocol 1: In Vitro 5-HT Receptor Binding Assay (Filtration Method)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific serotonin receptor subtype (e.g., 5-HT2A). The principle relies on the test compound competing with a known radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Commercially available cell membranes expressing the human 5-HT2A receptor.

-

Radioligand: [³H]ketanserin or a similar selective 5-HT2A antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: (S)-2-Trifluoromethyl-piperazine derivative, dissolved in DMSO to create a stock solution, then serially diluted in Assay Buffer.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM spiperone).

-

96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[18]

-

Vacuum manifold for 96-well plates.

-

Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding of the radioligand to the filter.[18] Wash the wells 3 times with Assay Buffer.

-

Assay Incubation: In each well of a separate 96-well plate, combine the following in order:

-

50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of the radioligand (at a concentration close to its KD value).

-

50 µL of the receptor membrane preparation (typically 50-100 µg of protein per well).[18]

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration and Washing: Rapidly transfer the contents of the incubation plate to the pre-treated filter plate. Apply a vacuum to trap the membranes on the filter. Wash each well 3-5 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.[19]

-

Scintillation Counting: Dry the filter plate completely (e.g., at 50°C for 2 hours).[18] Add scintillation cocktail to each well, allow it to equilibrate, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀ and subsequently calculate the Ki value.

Protocol 2: Plant Antiviral Bioassay (TMV Half-Leaf Method)

This protocol is used to assess the protective effect of a compound against TMV infection in a host plant like Nicotiana tabacum.[20]

Materials:

-

Host Plants: Nicotiana tabacum var. Xanthi nc, grown to the 5-6 leaf stage. This variety forms localized necrotic lesions upon TMV infection, which are easy to count.

-

TMV Inoculum: Prepared by grinding TMV-infected leaves in a phosphate buffer (e.g., 1% potassium phosphate buffer, pH 7.4).[21]

-

Test Compound: Dissolved in a suitable solvent (e.g., water with 0.1% Tween-20) at the desired concentration.

-

Abrasive: Fine silicon carbide powder.

Procedure:

-

Plant Preparation: Select healthy, fully expanded leaves of similar age on multiple plants.

-

Compound Application: Using a small brush or cotton swab, gently apply the test compound solution to the entire surface of the left half of each leaf. Apply only the solvent (vehicle control) to the right half of the same leaf. This internal control minimizes variability between leaves.[20]

-

Incubation: Allow the plants to incubate for 12-24 hours to permit the compound to be absorbed and potentially induce a defense response.

-

Virus Inoculation: Lightly dust the entire leaf surface with silicon carbide. Dip a brush in the TMV inoculum and gently rub the entire leaf surface, including both the treated and control halves.[20] The abrasive creates microscopic wounds that allow the virus to enter the plant cells.

-

Post-Inoculation: After inoculation, gently rinse the leaves with water to remove excess virus and silicon carbide.

-

Observation and Data Collection: Maintain the plants under controlled greenhouse conditions for 3-5 days. Count the number of necrotic lesions that appear on both the treated (left) and control (right) halves of each leaf.

-

Data Analysis: Calculate the percent inhibition for each leaf using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half. Average the results from multiple replicate leaves.

Conclusion and Future Directions

The (S)-2-Trifluoromethyl-piperazine scaffold is a validated and highly promising platform for drug discovery. Its unique physicochemical properties, conferred by the strategic combination of the piperazine ring and a chiral trifluoromethyl group, make it particularly suitable for developing CNS-active agents and novel agrochemicals. The extensive research into TFMPP derivatives has laid a solid foundation for understanding their interaction with the serotonergic system, presenting clear pathways for designing next-generation antidepressants, anxiolytics, and antipsychotics with improved selectivity and reduced side effects. The discovery of its potent antiviral activity in plants opens up an entirely new and commercially significant avenue for research.

Future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at the N1 and N4 positions to build comprehensive SAR models for specific biological targets (e.g., individual 5-HT receptor subtypes).

-

Stereochemical Impact: Investigating the biological activity of the (R)-enantiomer to understand the role of stereochemistry in target recognition and affinity.

-

Exploring New Therapeutic Areas: Given the scaffold's versatility, screening derivative libraries against other target classes, such as kinases, ion channels, and other GPCRs, could yield novel lead compounds in areas like oncology and inflammatory diseases.

By combining rational design, advanced synthetic chemistry, and robust biological evaluation, the (S)-2-Trifluoromethyl-piperazine core will undoubtedly continue to be a source of innovative and impactful chemical entities for both medicine and agriculture.

References

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

- Laturwale, S. K. J. S., et al. (2023).

- Wang, Q., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1046431.

- Emerit, M. B., et al. (1990). A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain. Journal of Neurochemistry, 55(4), 1357-1364.

- Hanamoto, T., et al. (2017). Synthesis of Trifluoromethylated Piperazines from Aziridines. Synthesis, 49(03), 577-582.

-

ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

- de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611.

- Chen, L., et al. (2014). Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. International Journal of Molecular Sciences, 15(10), 17847-17858.

- Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.

- van de Wetering, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 43(1), 33-41.

-

Rioton, S., et al. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Retrieved from [Link]

-

ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Retrieved from [Link]

-

bioRxiv. (2021). Extraction, purification and anti-TMV effects of α (β)-2,7,11-cembratriene-4,6-diol from tobacco leaves. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

Journal of Advances in Medical and Pharmaceutical Sciences. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Retrieved from [Link]

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.

- Lee, H., et al. (2011). Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. Psychopharmacology, 213(2-3), 577-585.

-

PLOS ONE. (2012). First Discovery and Stucture-Activity Relationship Study of Phenanthroquinolizidines as Novel Antiviral Agents against Tobacco Mosaic Virus (TMV). Retrieved from [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]

- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438.

-

Analytical Chemistry. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

-

MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

MDPI. (2015). New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from [Link]

-

ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Receptor Binding Assay Conditions. Retrieved from [Link]

-

APS Journals. (2019). Quantitative Real-Time PCR Analysis of Individual Flue-Cured Tobacco Seeds and Seedlings Reveals Seed Transmission of Tobacco Mosaic Virus. Retrieved from [Link]

-

Expert Opinion on Drug Discovery. (2021). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

-

ResearchGate. (n.d.). Affinity constants (pKi) for different binding compounds to Human 5-HT 2C and 5-HT 2B receptors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

- Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry, 32(9), 2028-2032.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 15. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. journals.plos.org [journals.plos.org]

- 21. apsjournals.apsnet.org [apsjournals.apsnet.org]

Methodological & Application

Application Notes and Protocols for the Use of (S)-2-Trifluoromethyl-piperazine as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Modern Drug Development